molecular formula C12H26BrN3O3 B579259 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide CAS No. 19405-26-6

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide

Cat. No.: B579259
CAS No.: 19405-26-6
M. Wt: 340.262
InChI Key: DSQWDPKKOHGJMC-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two amino groups and a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is often employed in peptide synthesis and as a precursor for various biochemical assays.

Biology: In biological research, (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide is studied for its role in protein interactions and enzyme activity. It can be used to investigate the mechanisms of various biological processes.

Medicine: Medically, this compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its unique structure allows it to interact with biological targets in a specific manner.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrochloride
  • (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;acetate

Uniqueness: The hydrobromide form of this compound is unique due to its specific interactions with biological targets and its solubility properties. Compared to its hydrochloride and acetate counterparts, the hydrobromide form may exhibit different pharmacokinetics and bioavailability, making it a valuable compound for specific applications.

Properties

CAS No.

19405-26-6

Molecular Formula

C12H26BrN3O3

Molecular Weight

340.262

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide

InChI

InChI=1S/C12H25N3O3.BrH/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H/t9-,10-;/m0./s1

InChI Key

DSQWDPKKOHGJMC-IYPAPVHQSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.Br

Origin of Product

United States

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